molecular formula C17H26N2O4 B583970 Perindoprilat Lactam B CAS No. 130061-28-8

Perindoprilat Lactam B

Cat. No. B583970
M. Wt: 322.405
InChI Key: GBVXUKWRYVJUFG-HTVCTNPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Perindoprilat Lactam B is a chemical compound with the molecular formula C17H26N2O4 . It is used in proteomics research . The CAS number for Perindoprilat Lactam B is 130061-28-8 .


Molecular Structure Analysis

Perindoprilat Lactam B has a molecular weight of 322.4 . The molecular structure of Perindoprilat Lactam B has been investigated using B3LYP/6-31g(d) and B3LYP/6-311+g(d,p) model chemistry .


Chemical Reactions Analysis

β-Lactam antibiotics, including Perindoprilat Lactam B, can be significantly degraded with sodium hydroxide and hydroxylamine . Hydroxylamine was found to degrade the β-lactam structure under mild conditions, while sodium hydroxide did not .


Physical And Chemical Properties Analysis

Perindoprilat Lactam B has a molecular formula of C17H26N2O4 and a molecular weight of 322.4 .

Scientific Research Applications

Perindoprilat is a compound related to Perindopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure, heart failure, or stable coronary artery disease . Perindoprilat Lactam B is a specific form of this compound .

  • Pharmaceutical Research

    • Perindoprilat and its related compounds are often used in pharmaceutical research, particularly in the development and testing of ACE inhibitors .
    • These compounds can be used to study the effects of ACE inhibitors on various health conditions, such as high blood pressure and heart disease .
    • The methods of application in this field typically involve in vitro studies using cell cultures or in vivo studies using animal models .
    • The outcomes of these studies can include data on the efficacy of the ACE inhibitors, their side effects, and their interactions with other drugs .
  • Chemical Analysis

    • Perindoprilat and its related compounds can also be used in chemical analysis .
    • For example, they can be used in the development and validation of methods for the extraction and quantification of certain substances in human plasma .
    • The methods of application in this field typically involve high-performance liquid chromatography with tandem mass spectrometry (LC–MS/MS) detection .
    • The outcomes of these studies can include data on the accuracy and precision of the extraction and quantification methods .
  • Infectious Diseases

    • Beta-lactam antibiotics, which include Perindoprilat Lactam B, are used in the treatment of various infectious diseases .
    • They work by inhibiting penicillin-binding proteins, particularly transpeptidases that function in peptidoglycan synthesis .
    • The methods of application typically involve administering the antibiotics to patients with infectious diseases, and monitoring their health outcomes .
    • The outcomes of these studies can include data on the efficacy of the antibiotics, their side effects, and their interactions with other drugs .
  • Antibiotic Resistance Studies

    • Perindoprilat Lactam B and other beta-lactam antibiotics can be used in studies on antibiotic resistance .
    • These studies often involve testing the antibiotics against bacteria that produce beta-lactamase enzymes, which are capable of hydrolyzing beta-lactam antibiotics .
    • The methods of application typically involve in vitro studies using bacterial cultures .
    • The outcomes of these studies can include data on the levels of antibiotic resistance, and the effectiveness of different antibiotics against resistant bacteria .
  • Pharmacokinetics and Pharmacodynamics (PK-PD)

    • The application of PK-PD in medicine has been associated with better clinical outcome, suppression of resistance, and optimization of antibiotic consumption .
    • Beta-lactam antibiotics, including Perindoprilat Lactam B, remain the cornerstone for empirical and directed therapy in many patients .
    • The methods of application typically involve administering the antibiotics to patients and monitoring their health outcomes .
    • The outcomes of these studies can include data on the efficacy of the antibiotics, their side effects, and their interactions with other drugs .
  • Therapeutic Drug Monitoring (TDM)

    • TDM of beta-lactams, as a dose optimization and individualization tool, has been recommended to overcome variability in exposure .
    • This is particularly relevant in critically ill patients who have increased variability in beta-lactam antibiotic exposure due to alterations in their volume of distribution and elimination .
    • The methods of application typically involve monitoring the levels of the antibiotics in the patient’s blood and adjusting the dosage accordingly .
    • The outcomes of these studies can include data on the accuracy and precision of the TDM methods, and their impact on patient outcomes .

Safety And Hazards

When handling Perindoprilat Lactam B, it is advised to avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided and personal protective equipment should be used . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The resistance of β-lactam antibiotics, including Perindoprilat Lactam B, is a significant issue in the medical field . The discovery of β-lactamase inhibitors (BLIs) and other β-lactam potentiators has been a promising avenue of research . The future of this field may involve the development of more effective therapeutic agents and the exploration of other mechanisms to reduce the global antimicrobial resistance (AMR) burden .

properties

IUPAC Name

(2S)-2-[(3S,5aS,9aS,10aR)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-3-6-13(17(22)23)18-10(2)15(20)19-12-8-5-4-7-11(12)9-14(19)16(18)21/h10-14H,3-9H2,1-2H3,(H,22,23)/t10-,11-,12-,13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVXUKWRYVJUFG-HTVCTNPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N1C(C(=O)N2C3CCCCC3CC2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)O)N1[C@H](C(=O)N2[C@H]3CCCC[C@H]3C[C@@H]2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50156329
Record name Perindoprilat lactam B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50156329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perindoprilat Lactam B

CAS RN

130061-28-8
Record name Perindoprilat lactam B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130061288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perindoprilat lactam B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50156329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERINDOPRILAT LACTAM B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G458O7KI2W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.